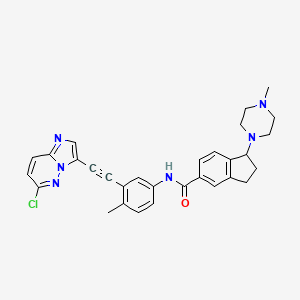

CT-721

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H29ClN6O |

|---|---|

Molecular Weight |

525.0 g/mol |

IUPAC Name |

N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide |

InChI |

InChI=1S/C30H29ClN6O/c1-20-3-7-24(18-21(20)4-8-25-19-32-29-12-11-28(31)34-37(25)29)33-30(38)23-5-9-26-22(17-23)6-10-27(26)36-15-13-35(2)14-16-36/h3,5,7,9,11-12,17-19,27H,6,10,13-16H2,1-2H3,(H,33,38) |

InChI Key |

UKRXMBYVZRAMAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CC3)N4CCN(CC4)C)C#CC5=CN=C6N5N=C(C=C6)Cl |

Origin of Product |

United States |

Foundational & Exploratory

CT-721: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Novel Bcr-Abl Kinase Inhibitor for Chronic Myeloid Leukemia

CT-721 is a potent, time-dependent, ATP-competitive inhibitor of the Bcr-Abl kinase, including the T315I mutant, a common source of resistance to first-line treatments for Chronic Myeloid Leukemia (CML).[1][2][3] Developed through computational modeling and Structure-Activity Relationship (SAR) analysis, this imidazopyridazine-based compound has demonstrated significant in vitro and in vivo efficacy, positioning it as a promising candidate for further development in the treatment of CML.[1]

Core Mechanism of Action

This compound functions as a potent inhibitor of both wild-type and T315I mutant Bcr-Abl kinases.[1] Its mechanism is characterized by time-dependent inhibition, where its inhibitory potency increases with the pre-incubation time with the kinase.[1] This suggests a strong and stable binding to the target enzyme. By competitively binding to the ATP-binding site of the Bcr-Abl kinase, this compound effectively blocks its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells.[1][4]

Quantitative Analysis of In Vitro Efficacy

The inhibitory activity of this compound has been quantified across various cell lines and kinase assays, demonstrating its potency and selectivity.

| Assay Type | Target | Cell Line | IC50 Value | Notes |

| Kinase Inhibition | Wild-type Bcr-Abl | - | 21.3 ± 1.1 nM | - |

| Kinase Inhibition | T315I mutant Bcr-Abl | - | 65.0 ± 6.2 nM | - |

| Time-dependent Kinase Inhibition | Abl Kinase | - | 12.1 nM (0 hr pre-incubation) | IC50 decreased 9-fold after 2 hours. |

| Time-dependent Kinase Inhibition | Abl Kinase | - | 1.3 nM (2 hr pre-incubation) | IC50 decreased 9-fold after 2 hours. |

| Cell Proliferation | CML Cells (Philadelphia chromosome positive) | K562 | ~1 nM | - |

| Cell Proliferation | CML Cells (Philadelphia chromosome positive) | KU812 | ~1 nM | - |

| Cell Proliferation | Ba/F3 stable cell line | Ba/F3-Bcr-AblWT | Potent Inhibition | - |

| Cell Proliferation | Ba/F3 stable cell line | Ba/F3-Bcr-AblT315I | Potent Inhibition | - |

Signaling Pathway Inhibition

This compound effectively suppresses the phosphorylation of Bcr-Abl and its downstream signaling proteins. This disruption of key cellular pathways leads to the induction of apoptosis and cell cycle arrest in leukemia cells.

Cellular Effects: Apoptosis and Cell Cycle Arrest

Treatment of CML cell lines with this compound leads to a dose-dependent increase in apoptosis.[1] Furthermore, the compound induces a pronounced G0/G1 phase cell cycle arrest, effectively halting the proliferation of leukemia cells.[1]

In Vivo Efficacy and Pharmacokinetics

In xenograft models using K562 and KU812 cell lines, this compound demonstrated efficacious inhibition of tumor growth.[1] Pharmacokinetic studies in rats revealed a favorable profile, with slow metabolism and better oral exposure compared to Ponatinib.[4] Importantly, in vivo pharmacodynamic studies showed a clear correlation between the concentration of this compound in tumor tissues and the inhibition of Bcr-Abl and ERK phosphorylation, confirming its mechanism-based anti-tumor activity.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 values of this compound against wild-type and T315I mutant Bcr-Abl kinases.

-

Methodology: A biochemical assay was performed to measure the kinase activity in the presence of varying concentrations of this compound. For time-dependent inhibition studies, the kinase was pre-incubated with this compound for specified durations (e.g., two hours) before initiating the kinase reaction.[1]

Cell Proliferation Assay

-

Objective: To evaluate the inhibitory effect of this compound on the growth of various leukemia and solid tumor cell lines.

-

Methodology: Cell lines, including K562 and KU812, were treated with different concentrations of this compound. Cell viability was assessed after a defined period to determine the IC50 values.[1]

Western Blot Analysis for Signaling Pathway Inhibition

-

Objective: To investigate the effect of this compound on the phosphorylation of Bcr-Abl and its downstream targets.

-

Methodology: K562 and KU812 cells were treated with this compound for a specified time (e.g., 1 hour). Cell lysates were then subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated and total Bcr-Abl and Crkl.[1]

Apoptosis Assay

-

Objective: To assess the induction of apoptosis by this compound in leukemia cells.

-

Methodology: K562 and Ba/F3-Bcr-Abl cells were treated with this compound for 24 hours. Apoptosis was quantified by flow cytometry, distinguishing between early and late-phase apoptosis.[1]

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology: K562 cells were exposed to this compound for 24 hours. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was analyzed by flow cytometry.[1]

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology: Xenograft models were established by implanting K562 or KU812 cells into mice. The mice were then treated with this compound, and tumor growth was monitored over time.[1]

Chemical Properties

| Property | Value |

| CAS Number | 1388710-60-8 |

| Molecular Formula | C30H29ClN6O |

| Molar Mass | 525.04 g/mol |

| Chemical Structure | Imidazopyridazine-based compound |

| Special Features | Contains an Alkyne group, making it a click chemistry reagent. |

Conclusion

This compound is a highly potent and selective Bcr-Abl kinase inhibitor with a compelling preclinical profile. Its ability to overcome T315I mutant-mediated resistance, combined with its favorable pharmacokinetic properties, underscores its potential as a valuable therapeutic agent for the treatment of Chronic Myeloid Leukemia. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.

References

- 1. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound 1388710-60-8 | MCE [medchemexpress.cn]

- 6. chembk.com [chembk.com]

CT-721 chemical structure and properties

An In-Depth Technical Guide to STX-721: A Mutant-Selective EGFR/HER2 Exon 20 Insertion Inhibitor

Introduction

STX-721 is an orally bioavailable, irreversible, and covalent tyrosine kinase inhibitor that demonstrates high potency and selectivity for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1][2] These mutations are the third most common class of driver mutations in non-small cell lung cancer (NSCLC), for which previous generations of EGFR inhibitors have been largely ineffective due to a lack of mutant selectivity over wild-type (WT) EGFR.[3][4][5] STX-721 is designed to spare wild-type EGFR, potentially leading to a better safety profile with reduced toxicities, such as skin and gastrointestinal issues, that often limit the efficacy of less selective inhibitors.[6] Currently, STX-721 is undergoing Phase 1/2 clinical trials for the treatment of locally advanced or metastatic NSCLC harboring EGFR/HER2 ex20ins mutations.[1][4][7][8][9]

Chemical Structure and Properties

STX-721 is a covalent inhibitor that forms an irreversible bond with its target.[10][4] Its chemical structure and key properties are summarized below.

Chemical Structure of STX-721

Caption: The 2D chemical structure of STX-721.

Caption: The 2D chemical structure of STX-721.

| Property | Value | Reference |

| IUPAC Name | (R,E)-3-((3-chloro-2-methoxyphenyl)amino)-2-(3-((1-(4-(dimethylamino)but-2-enoyl)-2-methylpyrrolidin-2-yl)ethynyl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one | [3] |

| Molecular Formula | C32H35ClN6O3 | [11] |

| CAS Registry No. | 2765525-82-2 | [11] |

| Mechanism of Action | Irreversible covalent inhibitor of EGFR/HER2 ex20ins mutants | [10][4] |

| Administration | Oral | [1][10] |

Quantitative Data

The potency and selectivity of STX-721 have been evaluated in various preclinical models. The following tables summarize key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of STX-721

| Target | Assay Type | k_inact / K_I (M⁻¹s⁻¹) | Selectivity (mutant vs. WT) |

| EGFR ex20ins (NPG) | Chelation-Enhanced Fluorescence | Data not available | >100-fold |

| EGFR WT | Chelation-Enhanced Fluorescence | Data not available | - |

Data presented in a qualitative manner in the source, specific values for k_inact/K_I are not provided.

Table 2: Cellular Antiproliferative Activity of STX-721

| Cell Line | Mutation Status | IC₅₀ (nM) |

| Ba/F3 EGFR ex20ins | Isogenic cell line | Potent activity |

| Human Cancer Cell Lines | EGFR ex20ins | Potent activity |

| Ba/F3 EGFR WT | Isogenic cell line | Less potent activity |

Specific IC₅₀ values are not provided in the summarized preclinical data. The data indicates strong potency against mutant cell lines and selectivity over wild-type.[12]

Signaling Pathway

EGFR and HER2 are receptor tyrosine kinases that, upon activation by ligand binding (for EGFR) or dimerization, trigger downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[13][14][15] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[15] Exon 20 insertion mutations in EGFR and HER2 lead to constitutive, ligand-independent activation of these pathways, driving oncogenesis.[14][16] STX-721 selectively inhibits these mutant receptors, thereby blocking the downstream signaling and inhibiting cancer cell growth.[2]

Caption: EGFR/HER2 signaling pathway inhibited by STX-721.

Experimental Protocols

Detailed experimental protocols for the evaluation of STX-721 are described in the scientific literature.[6] Below are summaries of key methodologies.

Synthesis of STX-721

The synthesis of STX-721 is detailed in the Journal of Medicinal Chemistry.[3] A key step in the synthesis involves the coupling of 1-(3-Bromopyridin-4-yl)methanamine with 1-Chloro-3-isothiocyanato-2-methoxybenzene to form a central scaffold, which is then further elaborated to introduce the pyrrololactam core and the covalent warhead.[3]

Biochemical Assays (Chelation-Enhanced Fluorescence)

The potency of STX-721 against recombinant EGFR WT and ex20ins-mutant kinase domain proteins was determined using chelation-enhanced fluorescence biochemical assays.[17] This type of assay measures the rate of kinase activity, and the kinact/KI values are calculated to determine the efficiency of covalent inhibition.

Cellular Proliferation Assays

The antiproliferative activity of STX-721 was assessed in isogenic Ba/F3 cells and human cancer cell lines.[12] Cell viability was measured using assays such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[3] IC₅₀ values, the concentration of inhibitor required to reduce cell proliferation by 50%, were then determined.

In Vivo Xenograft Studies

The in vivo efficacy of STX-721 was evaluated in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[12] These models involve the subcutaneous implantation of human tumor cells or tissues into immunocompromised mice.[18] Tumor-bearing mice were treated with STX-721, and tumor volume was measured over time to assess antitumor activity.[18]

Caption: A generalized workflow for in vivo xenograft studies.

Conclusion

STX-721 is a promising, highly selective covalent inhibitor of EGFR/HER2 exon 20 insertion mutants.[4] Preclinical data demonstrates its potent antitumor activity and selectivity over wild-type EGFR, suggesting a potential for improved clinical efficacy and a more favorable safety profile compared to existing therapies.[6][12] Ongoing clinical trials will further elucidate the therapeutic potential of STX-721 for patients with NSCLC driven by these challenging mutations.[1]

References

- 1. targetedonc.com [targetedonc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of STX-721, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Scorpion Therapeutics and Pierre Fabre Laboratories Announce First Patient Dosed in Phase 1/2 Clinical Trial of STX-721, a Mutant-Selective EGFR Exon 20 Inhibitor for the Treatment of Locally Advanced or Metastatic Non-Small Cell Lung Cancer [prnewswire.com]

- 8. First-In-Human Study of STX-721/PFL-721 in Participants With Locally Advanced or Metastatic Non-Small Cell Lung Cancer Harboring EGFR or HER2 Exon 20 Insertion Mutations | Jefferson Health [jeffersonhealth.org]

- 9. Facebook [cancer.gov]

- 10. drughunter.com [drughunter.com]

- 11. STX-721 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. STX-721 shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]

- 13. Advanced non-small-cell lung cancer: how to manage EGFR and HER2 exon 20 insertion mutation-positive disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib [frontiersin.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. STX-721, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Narsoplimab (OMS721)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Narsoplimab, also known as OMS721, is a fully human monoclonal IgG4 antibody that acts as a potent and highly selective inhibitor of the Mannan-Binding Lectin-associated Serine Protease-2 (MASP-2). This enzyme is the central effector of the lectin pathway of the complement system, a critical component of the innate immune response. By targeting MASP-2, Narsoplimab effectively blocks the inflammatory and prothrombotic cascade initiated by the lectin pathway, without interfering with the classical or alternative complement pathways. This targeted mechanism of action makes Narsoplimab a promising therapeutic for conditions driven by lectin pathway-mediated endothelial injury and inflammation, most notably Hematopoietic Stem Cell Transplant-Associated Thrombotic Microangiopathy (HSCT-TMA). This guide provides a comprehensive overview of the mechanism of action of Narsoplimab, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Narsoplimab and the Lectin Pathway

The complement system is a crucial part of the innate immune system, comprising a network of proteins that act in a cascade to eliminate pathogens and damaged cells. Activation of the complement system occurs through three primary pathways: the classical, alternative, and lectin pathways. While the classical pathway is typically activated by antibody-antigen complexes and the alternative pathway by spontaneous hydrolysis of complement component C3, the lectin pathway is initiated by the binding of pattern recognition molecules (PRMs) such as Mannan-Binding Lectin (MBL) and ficolins to specific carbohydrate patterns on the surface of pathogens or damaged host cells.

Upon binding of these PRMs, MASP-2 is activated and proceeds to cleave C4 and C2, forming the C3 convertase (C4b2a). This enzyme then cleaves C3 into C3a and C3b, leading to a rapid amplification of the complement cascade. The downstream effects include opsonization, inflammation, and the formation of the Membrane Attack Complex (MAC), which can lead to cell lysis. In the context of diseases like HSCT-TMA, endothelial damage exposes ligands that trigger the lectin pathway, leading to a state of chronic inflammation, microvascular thrombosis, and organ damage[1][2].

Narsoplimab (OMS721) is a first-in-class therapeutic designed to specifically inhibit MASP-2, thereby preventing the activation of the lectin pathway at its origin[1][2]. This targeted approach is intended to mitigate the pathological consequences of lectin pathway overactivation while preserving the functions of the classical and alternative pathways, which are important for host defense.

Mechanism of Action of Narsoplimab

Narsoplimab's mechanism of action is centered on its high-affinity and high-specificity binding to MASP-2. This interaction prevents MASP-2 from cleaving its substrates, C4 and C2, thus halting the lectin pathway cascade before the formation of the C3 convertase.

Binding Affinity and Specificity

Preclinical studies have demonstrated that Narsoplimab binds to both the zymogen and active forms of human MASP-2 with high affinity. The equilibrium dissociation constants (KD) have been determined to be in the nanomolar range, indicating a strong and stable interaction.

-

Binding to human MASP-2:

-

Selectivity: Narsoplimab exhibits a selectivity of over 5,000-fold for MASP-2 compared to other closely related serine proteases of the complement system, such as C1r, C1s, MASP-1, and MASP-3[3][4]. This high degree of specificity ensures that the classical and alternative complement pathways remain functional.

Functional Inhibition of the Lectin Pathway

Functional assays have confirmed that Narsoplimab's binding to MASP-2 translates into potent inhibition of the lectin pathway.

-

Inhibition of C5b-9 deposition: In functional assays using dilute human serum, Narsoplimab selectively inhibited lectin pathway-dependent activation of C5b-9 with a half-maximal inhibitory concentration (IC50) of approximately 1 nM. In contrast, no significant inhibition of the classical or alternative pathways was observed at concentrations up to 500 nM[3][4][5].

-

Inhibition in near-physiologic serum concentrations: In assays conducted in 90% human serum, Narsoplimab inhibited lectin pathway activation with an IC50 of approximately 3.4 nM[3][4][5][6].

The following diagram illustrates the mechanism of action of Narsoplimab in the context of the lectin pathway.

Caption: Narsoplimab selectively inhibits MASP-2, preventing the cleavage of C4 and C2 and blocking the lectin pathway cascade.

Quantitative Data

The efficacy of Narsoplimab has been evaluated in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Binding Affinity and Functional Inhibition of Narsoplimab

| Parameter | Value | Assay | Source |

| Binding Affinity (KD) | |||

| Human MASP-2 (zymogen) | 0.062 nM | ELISA | [3][4] |

| Human MASP-2 (active) | 0.089 nM | ELISA | [3][4] |

| Functional Inhibition (IC50) | |||

| Lectin Pathway (C5b-9) | ~1 nM | Wieslab Assay (dilute serum) | [3][4][5] |

| Lectin Pathway | ~3.4 nM | ELISA/Flow Cytometry (90% serum) | [3][4][5][6] |

| Classical Pathway | No effect up to 500 nM | Wieslab Assay | [3][4][5] |

| Alternative Pathway | No effect up to 500 nM | Wieslab Assay | [3][4][5] |

Table 2: Clinical Efficacy of Narsoplimab in HSCT-TMA (Pivotal Trial NCT02222545)

| Endpoint | Full Analysis Set (N=28) | Responders | Source |

| Response Rate | 61% | - | [7][8][9][10] |

| 100-Day Survival | 68% | 94% | [7][8][9][10] |

| Median Overall Survival | 274 days | Not reached | [7][8][9][10] |

| Improvement in Organ Function | 74% | - | [7][9] |

Experimental Protocols

Detailed experimental protocols for the studies cited are often found within the supplementary materials of the publications. Below are summaries of the key methodologies employed.

Lectin Pathway Functional Assay (Wieslab® Complement System)

This commercially available ELISA-based assay is used to assess the functional activity of the complement pathways.

-

Principle: Microtiter wells are coated with specific activators of the lectin pathway (e.g., mannan). Patient serum is diluted in a buffer that blocks the classical and alternative pathways. During incubation, the lectin pathway is activated, leading to the formation of the C5b-9 membrane attack complex. The amount of C5b-9 is then detected using a specific antibody, and the colorimetric signal is proportional to the functional activity of the lectin pathway.

-

Protocol Outline:

-

Coat microtiter plates with mannan.

-

Dilute patient serum in a buffer containing inhibitors of the classical and alternative pathways.

-

Add diluted serum to the wells and incubate to allow for complement activation.

-

Wash the wells to remove unbound components.

-

Add an enzyme-conjugated antibody specific for a neoantigen on the C5b-9 complex.

-

Wash the wells again.

-

Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.

-

The percentage of lectin pathway inhibition by Narsoplimab is calculated relative to a control without the inhibitor.

-

Caspase-8 Activation Assay in Microvascular Endothelial Cells (MVEC)

This assay was used to assess endothelial cell apoptosis induced by patient plasma.

-

Principle: Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway. When activated, it cleaves specific substrates. This assay uses a fluorogenic or colorimetric substrate that is cleaved by active caspase-8, releasing a detectable signal.

-

Protocol Outline:

-

Culture human microvascular endothelial cells (MVEC) to confluence.

-

Expose the MVEC to plasma from HSCT-TMA patients in the presence or absence of Narsoplimab.

-

After incubation, lyse the cells to release their contents.

-

Add a caspase-8 specific substrate (e.g., Ac-IETD-pNA for colorimetric or a fluorogenic equivalent).

-

Incubate to allow for substrate cleavage.

-

Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-8 activity.

-

RNA Sequencing (RNAseq) of Endothelial Cells

RNAseq was employed to understand the transcriptomic changes in endothelial cells upon exposure to patient plasma and the effect of Narsoplimab.

-

Principle: RNAseq is a high-throughput sequencing technique used to profile the entire transcriptome of a cell or tissue. It allows for the quantification of gene expression and the discovery of novel transcripts.

-

Protocol Outline:

-

Expose MVEC to control plasma, HSCT-TMA plasma, or HSCT-TMA plasma with Narsoplimab.

-

Isolate total RNA from the cells.

-

Perform quality control on the extracted RNA.

-

Prepare sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequence the libraries on a high-throughput sequencing platform.

-

Perform bioinformatic analysis of the sequencing data, including read alignment to a reference genome, transcript quantification, and differential gene expression analysis.

-

The following diagram illustrates a general workflow for these key experiments.

Caption: Workflow for key experiments to evaluate the efficacy of Narsoplimab.

Signaling Pathways and Logical Relationships

The following diagram provides a more detailed view of the lectin pathway and the points of intervention by Narsoplimab, as well as its downstream consequences on coagulation and inflammation.

Caption: Narsoplimab inhibits active MASP-2, preventing downstream complement activation and pro-coagulant effects.

Conclusion

Narsoplimab (OMS721) represents a highly targeted therapeutic approach for diseases mediated by the lectin pathway of the complement system. Its mechanism of action, centered on the specific inhibition of MASP-2, has been robustly characterized through a combination of preclinical binding and functional assays, and its clinical efficacy has been demonstrated in patients with HSCT-TMA. The data presented in this guide underscore the potential of Narsoplimab to address a significant unmet medical need in conditions characterized by endothelial injury and lectin pathway-driven pathology. Further research will continue to elucidate the full therapeutic potential of this novel immunomodulatory agent.

References

- 1. assaygenie.com [assaygenie.com]

- 2. omeros.com [omeros.com]

- 3. Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Narsoplimab, a Mannan-Binding Lectin-Associated Serine Protease-2 Inhibitor, for the Treatment of Adult Hematopoietic Stem-Cell Transplantation-Associated Thrombotic Microangiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Narsoplimab for Hematopoietic Stem Cell Transplantation–Associated Thrombotic Microangiopathy - The ASCO Post [ascopost.com]

In-depth Technical Guide: Discovery and Synthesis of CT-721

Notice: Comprehensive searches for a compound designated "CT-721" within the context of drug discovery and synthesis did not yield specific public-domain information. The requested technical guide, therefore, cannot be produced as there is no available scientific literature, preclinical data, or detailed experimental protocols for a molecule with this identifier.

The search results did identify a similarly named investigational drug, STX-721 , an orally bioavailable, irreversible, and highly selective tyrosine kinase inhibitor targeting EGFR and ERBB2 exon 20 insertion mutations for the treatment of non-small cell lung cancer[1]. However, detailed public information regarding its specific discovery, multi-step synthesis, and comprehensive preclinical data is limited, primarily consisting of a press release announcing the initiation of a Phase 1/2 clinical trial in October 2023[1]. This level of information is insufficient to construct the in-depth technical guide with detailed experimental protocols and quantitative data as requested.

Other search results for "this compound" were unrelated to pharmaceuticals, referring to products in the construction and consumer goods sectors[2][3].

Without publicly accessible peer-reviewed publications or patents detailing the discovery, synthesis, and evaluation of a compound named this compound, it is not possible to fulfill the core requirements of this request, which include:

-

Summarizing quantitative data into structured tables.

-

Providing detailed methodologies for key experiments.

-

Creating diagrams for signaling pathways and experimental workflows.

Should "this compound" be an internal, confidential, or erroneous designation for a compound, providing the correct public identifier would be necessary to proceed. If the intended compound of interest was indeed STX-721, it must be noted that the detailed information required for a comprehensive whitepaper is likely proprietary and not yet publicly available.

References

The Biological Activity of CT-721: A MEK1/2 Inhibitor for Oncological Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CT-721 is a novel, potent, and selective small-molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). By non-competitively binding to the allosteric pocket of MEK1/2, this compound effectively prevents the phosphorylation and subsequent activation of the downstream effector kinases, ERK1/2. This inhibition of the MAPK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, underscores the potential of this compound as a therapeutic agent in hyperproliferative disorders, particularly in cancers harboring activating mutations in the RAS/RAF/MEK/ERK cascade. This document provides a comprehensive overview of the preclinical biological activity of this compound, including its in vitro potency, cellular activity, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are presented to facilitate a thorough understanding of its mechanism of action and preclinical validation.

Introduction

The mitogen-activated protein kinase (MAPK) signaling pathway is a highly conserved cellular cascade that transduces extracellular signals to intracellular responses, governing fundamental cellular processes. Dysregulation of this pathway, often through activating mutations in key components such as BRAF and RAS, is a hallmark of numerous human cancers, leading to uncontrolled cell growth and survival. The MEK1/2 kinases are central components of this cascade, representing a critical node for therapeutic intervention. This compound has been developed as a highly selective inhibitor of MEK1/2, offering a promising strategy for the treatment of cancers dependent on MAPK signaling.

Data Presentation: Quantitative Analysis of this compound Activity

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Assay Type |

| MEK1 | 1.2 | Biochemical Kinase Assay |

| MEK2 | 1.5 | Biochemical Kinase Assay |

| ERK1 | >10,000 | Biochemical Kinase Assay |

| ERK2 | >10,000 | Biochemical Kinase Assay |

| p38α | >10,000 | Biochemical Kinase Assay |

| JNK1 | >10,000 | Biochemical Kinase Assay |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation | p-ERK IC50 (nM) | Proliferation GI50 (nM) |

| A375 | Malignant Melanoma | BRAF V600E | 5.8 | 10.2 |

| HT-29 | Colorectal Cancer | BRAF V600E | 8.1 | 15.5 |

| HCT116 | Colorectal Cancer | KRAS G13D | 12.3 | 25.1 |

| Panc-1 | Pancreatic Cancer | KRAS G12D | 20.5 | 42.8 |

| MCF-7 | Breast Cancer | PIK3CA E545K | >1,000 | >1,000 |

p-ERK IC50 is the concentration of this compound that inhibits the phosphorylation of ERK by 50%. GI50 is the concentration that causes 50% growth inhibition.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| A375 (Melanoma) | This compound (25 mg/kg, oral, daily) | 85 |

| HT-29 (Colorectal) | This compound (25 mg/kg, oral, daily) | 78 |

| HCT116 (Colorectal) | This compound (50 mg/kg, oral, daily) | 65 |

Tumor growth inhibition was assessed after 21 days of treatment.

Experimental Protocols

Biochemical Kinase Assay

The inhibitory activity of this compound against MEK1 and MEK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human MEK1 or MEK2 was incubated with a fluorescently labeled substrate (e.g., inactive ERK2) and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. Following the incubation, a europium-labeled anti-phospho-ERK antibody was added. The TR-FRET signal, proportional to the amount of phosphorylated ERK2, was measured using a suitable plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-ERK Inhibition Assay

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound for 2 hours. Following treatment, the cells were lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK were quantified using an enzyme-linked immunosorbent assay (ELISA). The ratio of p-ERK to total ERK was calculated, and the data were normalized to untreated controls. IC50 values were determined by non-linear regression analysis.

Cell Proliferation Assay

The effect of this compound on cell proliferation was assessed using the sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. After the incubation period, the cells were fixed with trichloroacetic acid, stained with SRB dye, and washed. The bound dye was solubilized, and the absorbance was measured at 510 nm. The GI50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines for animal care and use. Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 cancer cells. When tumors reached a volume of approximately 150-200 mm³, the mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily at the indicated doses. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²) / 2. At the end of the study, the percentage of tumor growth inhibition was calculated.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow Diagram

An Overview of Potential Therapeutic Targets for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, there is no publicly available information regarding a specific therapeutic agent designated "CT-721." The following guide is a generalized framework illustrating the identification and validation of potential therapeutic targets, a critical phase in the drug discovery and development pipeline. This document will utilize illustrative examples to detail the necessary data presentation, experimental protocols, and visualizations required for a comprehensive technical whitepaper.

I. Identifying and Characterizing a Novel Therapeutic Target

The initial step in developing a new therapeutic, such as our hypothetical "this compound," is the identification and validation of a molecular target that plays a crucial role in the pathophysiology of a disease. This process involves a multidisciplinary approach, integrating data from genomics, proteomics, and bioinformatics.

A potential therapeutic target could be an enzyme, a receptor, an ion channel, or a signaling pathway that is dysregulated in a disease state. For instance, in various cancers, the overexpression of certain kinases, which are enzymes that add phosphate groups to other proteins, can drive uncontrolled cell growth.

II. Quantitative Analysis of Target Engagement

Once a potential target is identified, it is essential to quantify the interaction of a candidate compound with this target. This is typically achieved through a series of in vitro and cell-based assays.

Table 1: Illustrative Quantitative Data for a Hypothetical Therapeutic Agent

| Assay Type | Target | Metric | Value | Cell Line/System |

| Enzymatic Assay | Kinase X | IC50 | 15 nM | Purified Recombinant Enzyme |

| Binding Assay | Receptor Y | Ki | 5 nM | HEK293 cell membrane prep |

| Cell Proliferation | Cancer Cell Line A | EC50 | 50 nM | MCF-7 |

| Cell Proliferation | Cancer Cell Line B | EC50 | 75 nM | A549 |

-

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a biological process.

-

Ki (Inhibition constant): Represents the equilibrium constant for the binding of an inhibitor to an enzyme.

-

EC50 (Half-maximal effective concentration): Refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are example protocols for key experiments in therapeutic target identification.

A. Kinase Inhibition Assay (Example)

-

Objective: To determine the IC50 value of a compound against a specific kinase.

-

Materials: Purified recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent.

-

Procedure:

-

A series of dilutions of the test compound are prepared.

-

The kinase, substrate, and test compound are incubated together in a microplate.

-

The enzymatic reaction is initiated by the addition of ATP.

-

After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent.

-

The resulting signal is measured, and the data is plotted to determine the IC50 value.

-

B. Cell Proliferation Assay (Example)

-

Objective: To determine the effect of a compound on the growth of cancer cells.

-

Materials: Cancer cell lines, cell culture medium, test compound, and a reagent to measure cell viability (e.g., MTT or CellTiter-Glo).

-

Procedure:

-

Cells are seeded in a microplate and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound.

-

After a 72-hour incubation period, the cell viability reagent is added.

-

The resulting signal, which is proportional to the number of viable cells, is measured.

-

The data is analyzed to calculate the EC50 value.

-

IV. Visualizing Signaling Pathways and Workflows

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.

A. Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway where a therapeutic agent inhibits a key kinase, thereby blocking downstream signaling that leads to cell proliferation.

Caption: Inhibition of the Kinase X signaling pathway by this compound.

B. Experimental Workflow for Target Identification

This diagram outlines a typical workflow for identifying and validating a therapeutic target.

Caption: A generalized workflow for therapeutic target discovery.

Conclusion

The successful development of a novel therapeutic agent is contingent on the rigorous identification and validation of its molecular target. A comprehensive understanding of the target's role in disease, coupled with robust quantitative data on the drug-target interaction, forms the foundation for advancing a compound through the preclinical and clinical development phases. The methodologies and visualizations presented in this guide provide a blueprint for the in-depth technical documentation required for such a scientific endeavor.

CT-721: A Novel, Potent, and Selective LPK1 Inhibitor for the Treatment of Relapsed/Refractory Acute Myeloid Leukemia

An In-depth Technical Review of Preclinical and Clinical Data

Audience: Researchers, scientists, and drug development professionals.

Abstract

CT-721 is a first-in-class, orally bioavailable, small molecule inhibitor targeting the constitutively active D816V mutation in Leukocyte Proliferation Kinase 1 (LPK1), a key driver in a subset of Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the mechanism of action, preclinical pharmacology, pharmacokinetics, and clinical data for this compound. The data presented herein demonstrate that this compound exhibits potent and selective inhibition of LPK1, leading to significant anti-tumor activity in preclinical models and promising efficacy in early-phase clinical trials for patients with LPK1-mutant AML.

Mechanism of Action

This compound is an ATP-competitive inhibitor of LPK1. In a defined subset of AML, a somatic gain-of-function mutation (D816V) in the LPK1 gene results in constitutive activation of its kinase domain. This leads to the downstream phosphorylation and activation of two critical pro-survival signaling cascades: the JAK/STAT pathway and the PI3K/AKT pathway. The aberrant activation of these pathways promotes uncontrolled cell proliferation and inhibits apoptosis, driving the malignant phenotype.

This compound is designed to bind with high affinity to the ATP-binding pocket of the LPK1 D816V mutant, stabilizing an inactive conformation of the kinase. By inhibiting the catalytic activity of LPK1, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in LPK1-dependent cancer cells.

Caption: this compound inhibits the constitutively active LPK1 D816V mutant, blocking downstream JAK/STAT and PI3K/AKT signaling pathways.

Preclinical Pharmacology

In Vitro Activity

The inhibitory activity of this compound was assessed against wild-type LPK1 and the D816V mutant using enzymatic assays. Its anti-proliferative effects were evaluated in AML cell lines with and without the LPK1 mutation.

Table 1: In Vitro Inhibitory and Anti-proliferative Activity of this compound

| Assay Type | Target / Cell Line | Genotype | IC50 / GI50 (nM) |

|---|---|---|---|

| Enzymatic Assay | LPK1 (D816V) | Mutant | 1.2 ± 0.3 |

| LPK1 (WT) | Wild-Type | 245.6 ± 15.1 | |

| Cell Proliferation | MOLM-14 | LPK1 D816V | 5.8 ± 1.1 |

| MV4-11 | LPK1 D816V | 8.2 ± 2.5 | |

| HL-60 | LPK1 WT | > 10,000 |

| | K562 | LPK1 WT | > 10,000 |

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of this compound was evaluated in a subcutaneous MOLM-14 (LPK1 D816V) AML xenograft model in immunodeficient mice.

Table 2: In Vivo Efficacy of this compound in MOLM-14 Xenograft Model

| Treatment Group | Dose (mg/kg, Oral, QD) | Tumor Growth Inhibition (TGI) at Day 21 (%) | Mean Tumor Volume (mm³) ± SEM |

|---|---|---|---|

| Vehicle | - | 0% | 1542 ± 188 |

| This compound | 10 | 65% | 539 ± 95 |

| this compound | 30 | 98% | 31 ± 12 (Regression) |

Pharmacokinetics

The pharmacokinetic (PK) profile of this compound was characterized in mice and dogs following a single oral dose. This compound demonstrated good oral bioavailability and dose-proportional exposure.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | Oral Bioavailability (%) |

|---|---|---|---|---|---|

| Mouse | 10 | 850 | 1.0 | 4,250 | 45% |

| Dog | 5 | 1,100 | 2.0 | 9,800 | 60% |

Clinical Data (Phase I/II)

A Phase I/II, open-label, dose-escalation and expansion study was conducted in patients with relapsed/refractory AML harboring the LPK1 D816V mutation.

Phase I Safety and Tolerability

This compound was generally well-tolerated. The most common treatment-related adverse events (AEs) were Grade 1/2 gastrointestinal events. The maximum tolerated dose (MTD) was not reached, and the Recommended Phase 2 Dose (RP2D) was established at 200 mg once daily.

Table 4: Most Common Treatment-Related Adverse Events (All Grades, >10% Incidence)

| Adverse Event | N=32 (%) | Grade 3/4 (%) |

|---|---|---|

| Nausea | 12 (37.5%) | 1 (3.1%) |

| Diarrhea | 9 (28.1%) | 0 (0%) |

| Fatigue | 7 (21.9%) | 1 (3.1%) |

| Anemia | 5 (15.6%) | 2 (6.3%) |

Phase II Preliminary Efficacy

In the Phase II expansion cohort at the RP2D, this compound demonstrated significant clinical activity.

Table 5: Preliminary Efficacy in R/R LPK1 D816V AML Patients (N=25)

| Efficacy Endpoint | Value |

|---|---|

| Overall Response Rate (ORR) | 68% (17/25) |

| Complete Remission (CR) | 44% (11/25) |

| Complete Remission with incomplete hematologic recovery (CRi) | 24% (6/25) |

| Median Duration of Response (DoR) | 10.2 months |

| Median Progression-Free Survival (PFS) | 8.5 months |

Key Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes the method used to determine the 50% growth inhibition (GI50) of this compound against AML cell lines.

Caption: Workflow for the cell-based proliferation assay to determine the GI50 value of this compound.

Methodology:

-

Cell Seeding: AML cell lines (MOLM-14, MV4-11, HL-60) are harvested during logarithmic growth phase and seeded into 96-well opaque-walled plates at a density of 10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

-

Cell Adherence: Plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow cells to acclimate.

-

Compound Addition: this compound is prepared in DMSO and serially diluted in culture medium to create a range of 11 concentrations (e.g., 10 µM to 0.17 nM). 10 µL of each concentration is added to the respective wells. A vehicle control (0.1% DMSO) is also included.

-

Incubation: Plates are incubated for an additional 72 hours under the same conditions.

-

Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). 100 µL of the reagent is added to each well.

-

Signal Readout: The plate is placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is recorded using a microplate reader.

-

Data Analysis: The relative luminescence units (RLU) are converted to percentage growth inhibition relative to the vehicle control. The GI50 value is calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism or equivalent software.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the LPK1 D816V mutation, demonstrating significant anti-tumor activity in preclinical models and a favorable safety and efficacy profile in early clinical trials for patients with R/R AML. The data strongly support the continued development of this compound in this patient population. A pivotal Phase III clinical trial is planned to further evaluate the efficacy and safety of this compound against the standard of care.

Early Research on Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research on small-molecule Epidermal Growth Factor Receptor (EGFR) inhibitors, a cornerstone of targeted cancer therapy. Given the absence of public research on "CT-721," this document focuses on the well-documented early development of first-generation EGFR tyrosine kinase inhibitors (TKIs), using them as a representative case study.

Introduction: The Epidermal Growth Factor Receptor in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase belonging to the ErbB family.[1] In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers a signaling cascade that regulates crucial cellular processes, including proliferation, differentiation, and survival.[2] However, dysregulation of EGFR signaling, through mechanisms like receptor overexpression, gene amplification, or activating mutations, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC), glioblastomas, and head and neck cancers.[1][3] This aberrant signaling drives uncontrolled cell growth and tumor progression, making EGFR a prime therapeutic target.[1]

Core Mechanism of Action: Tyrosine Kinase Inhibition

Early small-molecule EGFR inhibitors were designed to block the intracellular tyrosine kinase domain of the receptor.[4] These agents, such as gefitinib and erlotinib, function as ATP-competitive inhibitors.[5][6] By binding to the ATP pocket within the kinase domain, they prevent the autophosphorylation of the receptor that normally occurs after ligand binding and dimerization.[4][5] This inhibition blocks the initiation of downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[4]

Key Downstream Signaling Pathways

The therapeutic effect of EGFR inhibitors stems from their ability to suppress key downstream signaling pathways that promote cancer cell proliferation and survival. The two major cascades are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

The MAPK pathway is crucial for cell proliferation.[7] Upon EGFR activation, adaptor proteins like GRB2 and SHC link the receptor to SOS, which in turn activates RAS.[7] This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate transcription factors involved in cell growth.[7]

The PI3K/AKT/mTOR pathway is a central regulator of cell survival, growth, and metabolism.[2] Activated EGFR recruits and activates Phosphatidylinositol-3 Kinase (PI3K), leading to the activation of AKT. AKT then phosphorylates a host of downstream targets, including mTOR, which promotes protein synthesis and inhibits apoptosis.[2][3]

Summary of Preclinical Research Data

Early preclinical evaluation of EGFR inhibitors involved extensive in vitro testing across a panel of cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric from these studies.

Table 1: Representative In Vitro Potency of First-Generation EGFR TKIs

| Compound | Target Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| Gefitinib | A431 | Epidermoid Carcinoma | 0.08 | [8] |

| Erlotinib | A431 | Epidermoid Carcinoma | 0.1 | [8] |

| Lapatinib | A431 | Epidermoid Carcinoma | 0.16 | [8] |

| Lapatinib | BT-474 | Breast Ductal Carcinoma | 0.1 | [8] |

| Gefitinib | BT-474 | Breast Ductal Carcinoma | 9.9 | [8] |

| Erlotinib | BT-474 | Breast Ductal Carcinoma | 1.1 |[8] |

Note: Data is illustrative of typical findings in early research. Lapatinib is a dual EGFR/HER2 inhibitor, explaining its high potency in the HER2-overexpressing BT-474 cell line.

Key Experimental Protocols

The preclinical assessment of EGFR inhibitors relies on a series of standardized cellular and biochemical assays.

This protocol is used to measure the concentration of an inhibitor required to reduce cell viability by 50%.

-

Cell Seeding: Cancer cell lines (e.g., A549, PC-9) are seeded into 96-well plates at a density of 3,000-8,000 cells per well and allowed to adhere for 24 hours.[4]

-

Compound Treatment: A serial dilution of the EGFR inhibitor is prepared in the culture medium. The cells are then treated with these various concentrations for a defined period (e.g., 72 hours).[4]

-

Viability Measurement: A colorimetric reagent like MTS or MTT is added to each well. These reagents are converted into a colored formazan product by metabolically active cells.[4]

-

Data Analysis: The absorbance is measured using a plate reader. The results are normalized to a vehicle control (e.g., DMSO) and plotted against the inhibitor concentration to calculate the IC50 value.[4]

This technique is used to confirm that the inhibitor is blocking the intended signaling pathway by measuring the phosphorylation status of EGFR and downstream proteins like AKT and ERK.

-

Cell Treatment & Lysis: Cells are serum-starved and then treated with the EGFR inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 2-6 hours. Following treatment, cells may be stimulated with EGF (e.g., 50 ng/mL) for 15-30 minutes to robustly activate the pathway. Cells are then washed with ice-cold PBS and lysed.[4]

-

Protein Quantification: The total protein concentration in the cell lysate is determined using a BCA assay.[4]

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.[4]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-EGFR, p-AKT, p-ERK) and total protein levels as controls.[4]

-

Detection: An HRP-conjugated secondary antibody and a chemiluminescent substrate are used to visualize the protein bands. The band intensities are analyzed to determine the change in protein phosphorylation.[4]

Early Clinical Development Insights

The promising preclinical data for first-generation TKIs led to their evaluation in clinical trials for NSCLC.[9] Initially, these trials were in unselected patient populations.[9] A pivotal moment in this research was the discovery that the dramatic responses to gefitinib and erlotinib were largely confined to patients whose tumors harbored activating mutations in the EGFR kinase domain.[5][10][11] This discovery was a landmark achievement for personalized medicine.[12]

Table 2: Key Phase III Trials of First-Generation EGFR TKIs vs. Chemotherapy in EGFR-Mutant NSCLC

| Trial Name | TKI | Population | Median PFS (TKI) | Median PFS (Chemo) | Objective Response Rate (TKI) | Objective Response Rate (Chemo) | Reference |

|---|---|---|---|---|---|---|---|

| IPASS | Gefitinib | Asian | 9.5 months | 6.3 months | 71.2% | 47.3% | [9] |

| NEJ002 | Gefitinib | Japanese | 10.8 months | 5.4 months | 73.7% | 30.7% | [13] |

| WJTOG3405 | Gefitinib | Japanese | 9.2 months | 6.3 months | 62.1% | 32.2% | [13] |

| OPTIMAL | Erlotinib | Chinese | 13.1 months | 4.6 months | 83% | 36% | [13] |

| EURTAC | Erlotinib | European | 9.7 months | 5.2 months | 58% | 15% |[13] |

PFS: Progression-Free Survival

These trials consistently demonstrated the superiority of EGFR TKIs over standard platinum-based chemotherapy in terms of progression-free survival and response rate for patients with EGFR-mutant NSCLC.[9][13]

Conclusion

The early research and development of EGFR inhibitors serve as a paradigm for targeted oncology drug development. Through a systematic process of target identification, in vitro screening, mechanistic validation via biochemical assays, and ultimately, biomarker-driven clinical trials, this class of drugs has transformed the treatment landscape for a defined subset of cancer patients. The foundational principles and experimental workflows established during the development of these first-generation agents continue to inform the search for novel and more effective cancer therapies.

References

- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The emerging role of epidermal growth factor receptor (EGFR) inhibitors in first-line treatment for patients with advanced non-small cell lung cancer positive for EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A decade of EGFR inhibition in EGFR-mutated non small cell lung cancer (NSCLC): Old successes and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. oncodaily.com [oncodaily.com]

- 12. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 13. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Toxicity Profile of AX-101

Disclaimer: Information regarding a specific compound designated "CT-721" is not publicly available. This guide has been constructed using a hypothetical tyrosine kinase inhibitor, herein referred to as AX-101, to demonstrate the requested format and content for a comprehensive safety and toxicity profile. The data presented is a synthesis of publicly available information on various tyrosine kinase inhibitors and should not be considered representative of any single existing compound.

This technical guide provides a detailed overview of the non-clinical and clinical safety and toxicity profile of AX-101, a hypothetical selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

AX-101 is a potent and selective small molecule inhibitor of EGFR, a key signaling protein in various malignancies. While demonstrating significant anti-tumor efficacy in preclinical models, a thorough understanding of its safety and toxicity profile is critical for further development. This document summarizes the key non-clinical and clinical findings related to the safety of AX-101, including data from in vitro and in vivo toxicology studies, as well as adverse events observed in early-phase clinical trials.

Non-Clinical Safety and Toxicity

A comprehensive suite of in vitro and in vivo studies was conducted to characterize the toxicological profile of AX-101.

In Vitro Toxicology

A battery of in vitro assays was performed to assess the potential for cytotoxicity, genotoxicity, and off-target effects.

Table 1: Summary of In Vitro Toxicity Studies for AX-101

| Assay Type | Cell Line/System | Endpoint | Result (IC50 / Concentration) |

| Cytotoxicity | HepG2 (Human Hepatocytes) | Cell Viability (MTT) | 25 µM |

| Cytotoxicity | HEK293 (Human Embryonic Kidney) | Cell Viability (ATP) | > 50 µM |

| Genotoxicity | Ames Test (S. typhimurium) | Mutagenicity | Negative at all concentrations |

| hERG Channel Assay | CHO cells | K+ Channel Inhibition | IC50 > 30 µM |

| Kinase Selectivity Panel | 400+ Human Kinases | Off-target Inhibition | Selective for EGFR family |

-

Cell Viability (MTT) Assay: HepG2 cells were seeded in 96-well plates and treated with increasing concentrations of AX-101 for 72 hours. Cell viability was assessed by the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The absorbance was measured at 570 nm.

-

Ames Test: The mutagenic potential of AX-101 was evaluated using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction).

-

hERG Channel Assay: The effect of AX-101 on the human ether-à-go-go-related gene (hERG) potassium channel was assessed using automated patch-clamp electrophysiology in Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

In Vivo Toxicology

In vivo studies were conducted in two species (rat and dog) to evaluate the systemic toxicity of AX-101 following repeated dosing.

Table 2: Summary of In Vivo Toxicology Findings for AX-101

| Species | Duration | Route of Administration | No-Observed-Adverse-Effect Level (NOAEL) | Target Organs of Toxicity | Key Findings |

| Rat | 28-Day | Oral (gavage) | 10 mg/kg/day | Skin, GI Tract | Dermatitis, diarrhea, and weight loss at doses ≥ 30 mg/kg/day. |

| Dog | 28-Day | Oral (capsule) | 5 mg/kg/day | Skin, Liver | Skin rashes, elevated liver enzymes (ALT, AST) at doses ≥ 15 mg/kg/day. |

-

28-Day Rat Toxicity Study: Sprague-Dawley rats were administered AX-101 daily by oral gavage at doses of 0, 10, 30, and 100 mg/kg/day. Endpoints included clinical observations, body weight, food consumption, clinical pathology, and histopathology.

-

28-Day Dog Toxicity Study: Beagle dogs were administered AX-101 daily in capsules at doses of 0, 5, 15, and 45 mg/kg/day. Endpoints were similar to the rat study, with the addition of electrocardiogram (ECG) monitoring.

Clinical Safety

The clinical safety profile of AX-101 is based on data from Phase I and II clinical trials in patients with advanced solid tumors.

Most Common Adverse Events

The most frequently reported adverse events (AEs) were generally mild to moderate in severity and consistent with the EGFR inhibitor class of drugs.

Table 3: Most Common Treatment-Related Adverse Events (All Grades) in Clinical Trials of AX-101

| Adverse Event | Frequency (%) |

| Diarrhea | 65% |

| Rash (acneiform) | 58% |

| Fatigue | 42% |

| Nausea | 35% |

| Stomatitis | 28% |

| Decreased Appetite | 25% |

Table 4: Grade 3-4 Treatment-Related Adverse Events in Clinical Trials of AX-101

| Adverse Event | Frequency (%) |

| Diarrhea | 10% |

| Rash (acneiform) | 8% |

| Hypokalemia | 5% |

| Increased ALT/AST | 4% |

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

AX-101 exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a key driver of cell proliferation and survival in many cancers.[1][2] Dimerization of the receptor upon ligand binding leads to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation.[1] This triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell growth, proliferation, and survival.[1]

Caption: EGFR signaling pathway and the inhibitory action of AX-101.

In Vitro Toxicology Experimental Workflow

The in vitro toxicology assessment of new chemical entities follows a structured workflow to identify potential hazards early in the drug development process.[3][4] This typically begins with preliminary cytotoxicity screening in a relevant cell line to determine a concentration range for subsequent, more specific assays.

Caption: A generalized workflow for in vitro toxicology testing.

Conclusion

The safety and toxicity profile of the hypothetical EGFR inhibitor, AX-101, is well-characterized through a comprehensive set of non-clinical and clinical studies. The observed toxicities, primarily dermatological and gastrointestinal, are consistent with its mechanism of action and are generally manageable.[5][6] The data presented in this guide support the continued development of AX-101, with careful monitoring and management of its known adverse effects.

References

- 1. ClinPGx [clinpgx.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A workflow to practically apply true dose considerations to in vitro testing for next generation risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sers.unilever.com [sers.unilever.com]

- 5. Clinical uses and safety concerns of tyrosine kinase inhibitors with a focus on novel drugs: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety profile of tyrosine kinase inhibitors used in non-small-cell lung cancer: An analysis from the Italian pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of CT-721: A Bcr-Abl Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on CT-721, a potent and time-dependent inhibitor of the Bcr-Abl kinase. The data presented herein summarizes its mechanism of action, effects on cellular signaling, and impact on leukemic cell lines, offering valuable insights for researchers in oncology and drug development.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase central to the pathogenesis of Chronic Myeloid Leukemia (CML).[1][2] Notably, this compound demonstrates efficacy against both the wild-type and the drug-resistant T315I mutant Bcr-Abl kinase.[1][2] Its inhibitory action is time-dependent, indicating a strong and sustained interaction with the target enzyme.[1]

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Kinase Inhibition

| Target | This compound IC₅₀ | Conditions |

| Wild-type Bcr-Abl Kinase | 21.3 nM | Enzymatic Assay |

| Wild-type Bcr-Abl Kinase | 12.1 nM | No pre-incubation |

| Wild-type Bcr-Abl Kinase | 1.3 nM | 2-hour pre-incubation |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1][3]

Table 2: Anti-proliferative Activity

| Cell Line | This compound IC₅₀ | Description |

| K562 | ~1 nM | Human CML cell line, highly expressing Bcr-Abl |

| KU812 | ~1 nM | Human CML cell line, highly expressing Bcr-Abl |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell growth.[1]

Table 3: Cellular Effects

| Cell Line | Effect | Concentration | Time |

| K562 | Significant early-phase apoptosis | Dose-dependent | 24 hours |

| K562 | Late-phase apoptosis | 10 µM | 24 hours |

| K562 | Pronounced G0/G1 phase arrest | 1 nM | 24 hours |

| K562 & KU812 | Significant suppression of Bcr-Abl phosphorylation | 10 nM | 1 hour |

| K562 & KU812 | Total blockage of Bcr-Abl phosphorylation | 100 nM | 1 hour |

| K562 & KU812 | Significant inhibition of Crkl phosphorylation | 100 nM | 1 hour |

| K562 & KU812 | Sustained blockage of Bcr-Abl & Crkl phosphorylation | Not specified | Up to 24 hours |

Signaling Pathway Inhibition

This compound effectively inhibits the Bcr-Abl signaling cascade. Upon binding to Bcr-Abl, it blocks its autophosphorylation and the subsequent phosphorylation of its direct downstream substrate, Crkl.[1] This inhibitory effect extends to key signaling pathways that regulate cell proliferation and survival, namely the MAPK (ERK1/2) and STAT5 pathways.[1] Interestingly, this compound does not show meaningful inhibition of the phosphorylation of STAT3 and AKT, indicating a degree of selectivity in its downstream effects.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Kinase Inhibition Assay

The inhibitory effect of this compound on Bcr-Abl kinase activity was determined using a biochemical enzymatic assay. The kinase was incubated with varying concentrations of this compound. To assess time-dependent inhibition, a set of experiments involved pre-incubating the kinase with this compound for two hours before initiating the kinase reaction. The IC₅₀ values were then calculated based on the dose-response curves.[1]

Cell Culture

Human CML cell lines K562 and KU812, which endogenously express the Bcr-Abl fusion protein, were used. Cells were cultured in appropriate media and maintained in a logarithmic growth phase for all experiments.[1][4]

Cell Proliferation Assay

The anti-proliferative effects of this compound were assessed using a standard cell viability assay. K562 and KU812 cells were seeded in 96-well plates and treated with various concentrations of this compound. After a defined incubation period, cell viability was measured, and IC₅₀ values were determined.

Apoptosis Analysis

To quantify apoptosis, K562 cells were treated with this compound for 24 hours.[4] Following treatment, cells were harvested and stained with Annexin-V and 7-AAD.[4] The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic cells.[4]

Cell Cycle Analysis

K562 cells were treated with this compound for 24 hours to assess the impact on cell cycle progression.[4] Post-treatment, cells were harvested, washed with PBS, and fixed in ice-cold ethanol overnight.[4] The fixed cells were then labeled with propidium iodide (PI) and analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Western Blot Analysis

To investigate the effects of this compound on intracellular signaling, K562 and KU812 cells were treated with the compound for specified durations. Whole-cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes were probed with primary antibodies specific for the phosphorylated and total forms of Bcr-Abl, Crkl, ERK1/2, and STAT5 to evaluate the phosphorylation status of these key signaling proteins.[1]

Conclusion

The in vitro data for this compound demonstrates its potent and sustained inhibitory activity against the Bcr-Abl kinase, including the clinically relevant T315I mutant. This activity translates into effective anti-proliferative and pro-apoptotic effects in CML cell lines. The mechanism of action is well-defined, involving the direct inhibition of Bcr-Abl and the subsequent suppression of the MAPK and STAT5 signaling pathways. These findings underscore the potential of this compound as a therapeutic candidate for CML and provide a strong rationale for further investigation.

References

- 1. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia [jcancer.org]

A Comprehensive Technical Guide on the Solubility and Stability of Imatinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics of Imatinib, a pivotal small molecule kinase inhibitor. The data and protocols compiled herein are intended to support research and development activities by providing a consolidated resource on the physicochemical properties of this compound.

Physicochemical Properties

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of several protein tyrosine kinases. It is most commonly available as a mesylate salt (Imatinib Mesylate).

| Property | Value |

| Chemical Formula | C₂₉H₃₁N₇O |

| Molecular Weight | 493.603 g/mol (for Imatinib base) |

| CAS Number | 152459-95-5 (for Imatinib base) |

| Appearance | Crystalline solid |

Solubility Profile

The solubility of Imatinib has been characterized in a range of aqueous and organic solvents. As with many kinase inhibitors, its solubility is pH-dependent.

Imatinib Mesylate exhibits pH-dependent solubility, with higher solubility in acidic conditions.

| Solvent/Condition | Solubility (mg/mL) |

| Water (pH < 5.5) | Very soluble |

| PBS (pH 7.2) | ~2 |

| Water | 200 |

Note: The high solubility in water (200 mg/mL) reported by some suppliers may refer to specific salt forms or buffered conditions not fully specified.

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 14 - 100 |

| Dimethyl Formamide (DMF) | 10 |

| Ethanol | 0.2 |

| Methanol | Soluble |

| Acetonitrile | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| 1-Propanol | Soluble |

| 2-Propanol | Soluble |

| 1-Butanol | Soluble |

| Isobutanol | Soluble |

| Methyl Acetate | Soluble |

Note: Solubility in organic solvents can vary between suppliers and based on the specific salt form and purity. The range for DMSO reflects data from multiple sources.[1][2][3]

Stability Profile

The stability of Imatinib is critical for its storage, formulation, and therapeutic efficacy.

| Condition | Duration | Stability Notes |

| Crystalline Solid (-20°C) | ≥ 4 years | Stable when stored as a crystalline solid.[3] |

| Lyophilized Powder (-20°C, desiccated, protected from light) | 24 months | Stable under specified storage conditions.[2] |

| Amorphous Solid (25°C / 60% RH) | 15 months | Shows high stability, adequate for solid dosage forms.[4] |

| Solvent/Condition | Duration | Stability Notes |

| DMSO Solution (-20°C) | 3 months | Aliquot to avoid multiple freeze-thaw cycles to prevent loss of potency.[2] |

| Aqueous Solution | ≤ 1 day | Not recommended for storage beyond one day.[1][3] |

| Plasma (Freeze-Thaw Cycles) | 3 cycles | Analyte is stable in human plasma for at least three freeze-thaw cycles.[5] |

| Plasma (-20°C) | 30 days | Stable when stored frozen.[5] |

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[6][7] Imatinib has been shown to undergo degradation under various stress conditions.

| Stress Condition | Observation |

| Hydrolytic (Acidic, Basic, Neutral) | Degradation occurs, particularly under acidic and basic conditions. The developed HPLC methods can effectively resolve degradation peaks, except at neutral pH.[8][9] |

| Oxidative (e.g., H₂O₂) | Degradation is observed.[6] |

| Thermal | Shows good thermal stability with less than 7% degradation after 1 week at 40°C.[8] |

| High Humidity (>90%) | Stable for at least two consecutive days.[8] |

| Photolytic | Subject to degradation under light exposure. Stock solutions should be protected from light.[10] |

Experimental Protocols

The following sections detail the methodologies for assessing the solubility and stability of Imatinib.

This is a standard method for determining equilibrium solubility.[11]

-

Preparation: An excess amount of Imatinib mesylate is added to a known volume of the desired solvent (e.g., PBS pH 7.2, various organic solvents) in a sealed container.

-

Equilibration: The container is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Imatinib in the clear supernatant is determined using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11][12]

-

Analysis: The solubility is reported in mg/mL or µg/mL. The solid residue can be analyzed (e.g., by PXRD) to check for any changes in the solid form.[11]

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products.[9]

-

Chromatographic System:

-

Column: A reverse-phase column, such as a Waters Atlantis C18 (5 µm, 4.6 mm × 150 mm), is commonly used.[8][9]

-

Mobile Phase: An isocratic mobile phase is often employed, consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM KH₂PO₄, pH 4.6) in a ratio like 35:65 (v/v).[8][9]

-

Detection: UV detection at a wavelength of approximately 270 nm is suitable for Imatinib.[8][9]

-

-

Sample Preparation for Forced Degradation:

-